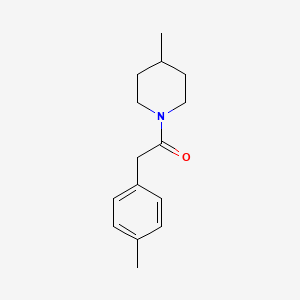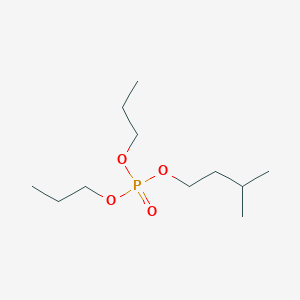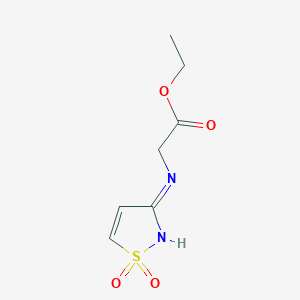![molecular formula C10H15NO B12583449 Hydroxylamine, O-[(1S)-1-phenylbutyl]- CAS No. 197709-50-5](/img/structure/B12583449.png)
Hydroxylamine, O-[(1S)-1-phenylbutyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine, O-[(1S)-1-phenylbutyl]- is a chemical compound that belongs to the class of hydroxylamines. These compounds are characterized by the presence of an -NH2OH group, where the nitrogen atom is bonded to a hydroxyl group. Hydroxylamine derivatives are known for their reactivity and are used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-[(1S)-1-phenylbutyl]- typically involves the reaction of hydroxylamine with a suitable precursor. One common method is the reaction of hydroxylamine with an aldehyde or ketone to form an oxime, which is then reduced to the desired hydroxylamine derivative. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of Hydroxylamine, O-[(1S)-1-phenylbutyl]- may involve more scalable methods, such as catalytic hydrogenation or electrochemical reduction. These methods allow for the efficient and cost-effective production of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxylamine, O-[(1S)-1-phenylbutyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Hydroxylamine, O-[(1S)-1-phenylbutyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxamic acids.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: Hydroxylamine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Hydroxylamine, O-[(1S)-1-phenylbutyl]- involves its reactivity with various biological and chemical targets. The compound can act as a nucleophile, attacking electrophilic centers in molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to changes in their function and activity.
Comparación Con Compuestos Similares
Hydroxylamine, O-[(1S)-1-phenylbutyl]- can be compared with other hydroxylamine derivatives, such as:
Hydroxylamine-O-sulfonic acid: Known for its use in electrophilic amination reactions.
O-Benzoylhydroxylamine: Used as an electrophilic aminating reagent in transition metal-catalyzed reactions.
2,4-Dinitrophenylhydroxylamine: Utilized in the formation of C-N, N-N, O-N, and S-N bonds.
The uniqueness of Hydroxylamine, O-[(1S)-1-phenylbutyl]- lies in its specific reactivity and the ability to form stable derivatives, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
197709-50-5 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
O-[(1S)-1-phenylbutyl]hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-2-6-10(12-11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3/t10-/m0/s1 |
Clave InChI |
ZZKXBOIVVSFZRE-JTQLQIEISA-N |
SMILES isomérico |
CCC[C@@H](C1=CC=CC=C1)ON |
SMILES canónico |
CCCC(C1=CC=CC=C1)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)
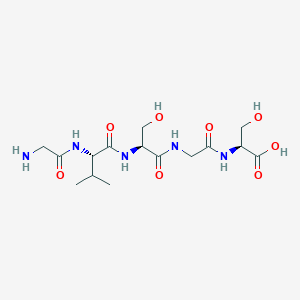
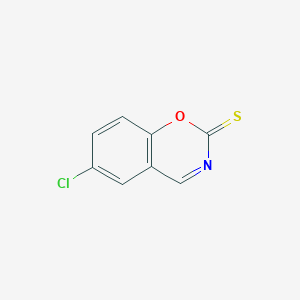
![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
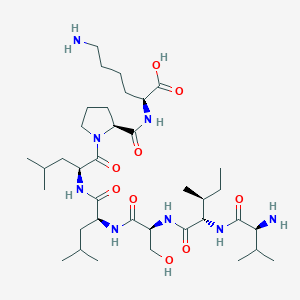
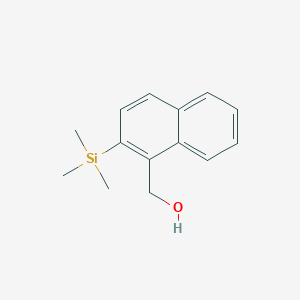
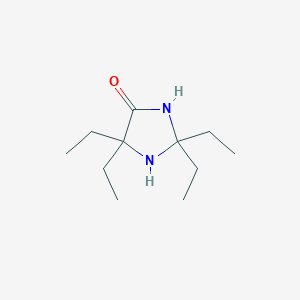
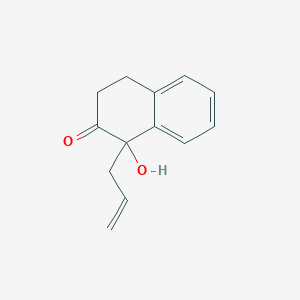
![2,9-Di([1,1'-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline](/img/structure/B12583421.png)
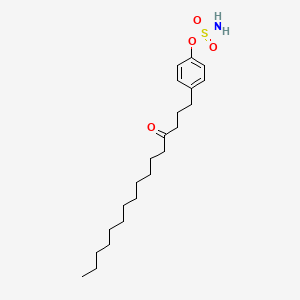
![N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12583451.png)
